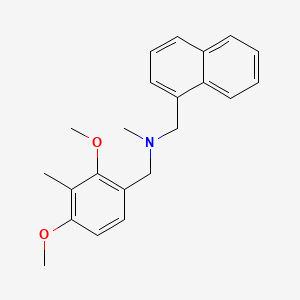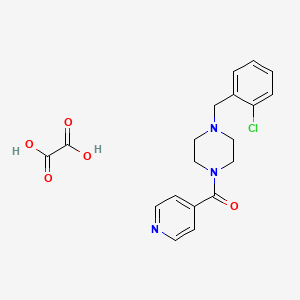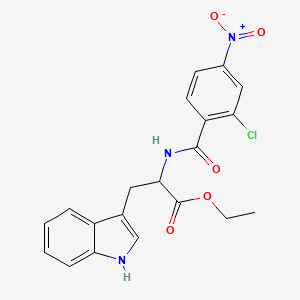
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, also known as DMNM-4, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. DMNM-4 belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA.
作用机制
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine acts primarily as a serotonin and dopamine releaser, resulting in increased levels of these neurotransmitters in the brain. It also has affinity for the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to increase the release of oxytocin, a hormone that plays a role in social bonding and trust.
Biochemical and physiological effects:
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to induce feelings of euphoria, empathy, and openness, similar to other psychoactive substances such as MDMA. It also has been found to increase heart rate, blood pressure, and body temperature. (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been shown to have a short duration of action, with effects lasting for approximately 2-4 hours.
实验室实验的优点和局限性
One advantage of using (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine in lab experiments is its potential therapeutic applications for mental health disorders. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been found to enhance social cognition and emotional empathy, which could be useful in studying social behavior and interactions. However, one limitation is the lack of research on the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction.
未来方向
Future research on (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine should focus on its potential therapeutic applications for mental health disorders such as depression, anxiety, and PTSD. Additionally, more research is needed to understand the long-term effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine use and its potential for addiction. Further studies on the neuroprotective effects of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine and its potential to enhance neuroplasticity could also be beneficial. Finally, research on the pharmacokinetics and pharmacodynamics of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine could help to better understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine, which can be purified through recrystallization or chromatography.
科学研究应用
(2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has shown potential as a therapeutic agent for the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Its psychoactive properties have been found to enhance emotional empathy, social cognition, and memory recall. Additionally, (2,4-dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine has been studied for its neuroprotective effects and its potential to enhance neuroplasticity.
属性
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-16-21(24-3)13-12-19(22(16)25-4)15-23(2)14-18-10-7-9-17-8-5-6-11-20(17)18/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJFIDDIAYZNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN(C)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxy-3-methylbenzyl)methyl(1-naphthylmethyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5110948.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)


![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)

![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)